molecular formula C3H5NO2 B2692786 3-Hydroxyazetidin-2-one CAS No. 58521-62-3

3-Hydroxyazetidin-2-one

Cat. No. B2692786
CAS RN: 58521-62-3
M. Wt: 87.078
InChI Key: BYBSZKOGUBQJEE-UHFFFAOYSA-N
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Description

3-Hydroxyazetidin-2-one is a chemical compound that has been used in various scientific research . It has been involved in a novel rearrangement with methyl dichlorophosphate, resulting in the formation of hydroxyimidazolidinone .


Molecular Structure Analysis

The molecular structure of this compound has been determined by X-ray crystallography . Its molecular formula is C3H5NO2 .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For example, its reaction with methyl dichlorophosphate followed by quenching with water and work-up provided the hydroxyimidazolidinone . Another study reported the enzymatic glycosylation of the rigid and highly strained four-membered β-lactam azaheterocycle .

Scientific Research Applications

Synthesis of 2-Substituted 3-Hydroxyazetidines

Hodgson, Pearson, and Thompson (2013) demonstrated that α-lithiation of N-thiopivaloylazetidin-3-ol followed by electrophile trapping facilitates the production of 2-substituted 3-hydroxyazetidines. This method provides generally good trans-diastereoselectivity, with the stereochemical outcome depending on the electrophile used. This process is significant in synthesizing diverse 3-hydroxyazetidines with potential applications in pharmaceuticals (Hodgson, Pearson, & Thompson, 2013).

Biohydroxylation Using Sphingomonas sp. HXN-200

Chang et al. (2002) reported on the hydroxylation of N-substituted azetidines and piperidines using Sphingomonas sp. HXN-200. This process resulted in high yields of 3-hydroxyazetidines and 4-hydroxypiperidines with excellent regioselectivity, highlighting the potential of biocatalysis in the efficient and selective synthesis of hydroxylated azetidines (Chang et al., 2002).

Antitumor Agents Targeting Tubulin

Greene et al. (2016) explored the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of potent antiproliferative compounds. These compounds demonstrated significant inhibitory effects on tubulin polymerization and exhibited promising anticancer properties, particularly in breast cancer cells. This research underscores the therapeutic potential of 3-hydroxyazetidin-2-one derivatives as tubulin-targeting antitumor agents (Greene et al., 2016).

Rearrangement into 2-Oxazolines

Ruggeri et al. (2020) described a novel rearrangement sequence of 3-hydroxyazetidines into highly substituted 2-oxazolines. This transformation showcases the versatility of 3-hydroxyazetidines in synthesizing diverse heterocyclic compounds, which can have various applications in medicinal chemistry and drug discovery (Ruggeri, Dombrowski, Djurić, & Baxendale, 2020).

Medicinal Intermediates

Yang (2009) demonstrated the synthesis of medicinal intermediates using 1-(diphenylmethyl)-3-hydroxyazetidin. This research provides insight into the potential of this compound derivatives in the development of new pharmaceutical intermediates (Yang, 2009).

Future Directions

The future directions of 3-Hydroxyazetidin-2-one research could involve further exploration of its synthesis methods and potential applications in various fields. For instance, its use in the synthesis of a fluoroquinolone antibiotic suggests potential applications in pharmaceutical research . Additionally, its involvement in the enzymatic glycosylation of the rigid and highly strained four-membered β-lactam azaheterocycle suggests potential applications in green chemistry .

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo various reactions, including hydrolysis . The enzymes, proteins, and other biomolecules that 3-Hydroxyazetidin-2-one interacts with are yet to be identified.

Molecular Mechanism

It is known that the compound can undergo reactions such as hydrolysis

properties

IUPAC Name

3-hydroxyazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c5-2-1-4-3(2)6/h2,5H,1H2,(H,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSZKOGUBQJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58521-62-3
Record name 3-hydroxyazetidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the significance of synthesizing 3-Hydroxyazetidin-2-one derivatives?

A: 3-Hydroxyazetidin-2-ones are considered valuable building blocks in organic synthesis, particularly for pharmaceuticals. They are structurally similar to β-lactams, found in antibiotics like penicillin and cephalosporin, which are known for their broad-spectrum antibacterial activity. [, ] This structural similarity suggests potential for this compound derivatives to exhibit biological activity, making them attractive targets for drug discovery. []

Q2: What are the primary methods used for synthesizing 3-Hydroxyazetidin-2-ones?

A2: Current research highlights two main synthetic approaches:

    Q3: How does the structure of the substituent at the C-3 position affect the synthesis of 3-Hydroxyazetidin-2-ones?

    A: Research on the PPL-mediated hydrolysis of cis-3-(substituted acetoxy)azetidin-2-ones reveals that electron-withdrawing and electron-donating substituents on the ester functionality influence the reaction outcome. [] For instance, bromoacetoxy, propanyloxy, and formyloxy groups resulted in moderate to good yields (81-91%). [] This suggests that fine-tuning the electronic properties of the substituent could be key to optimizing the yield and selectivity of the enzymatic hydrolysis.

    Q4: How is molecular modeling used in research on 3-Hydroxyazetidin-2-ones?

    A: Molecular docking studies, particularly with pancreatic lipase (PDB ID: 1LBS), have been instrumental in understanding how different cis-3-(substituted acetoxy)azetidin-2-ones interact with the enzyme's active site. [] These simulations provide insights into the binding modes and the impact of structural modifications on binding affinity, guiding the design of more effective synthetic strategies and potentially more potent derivatives.

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